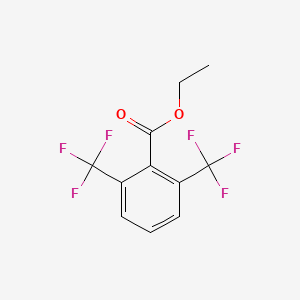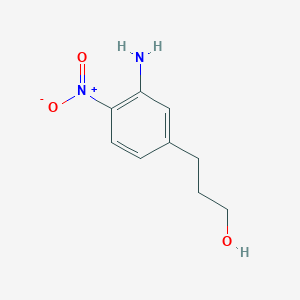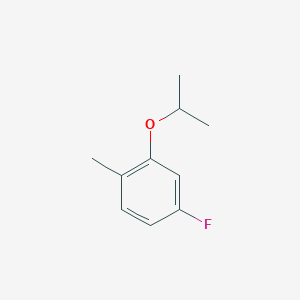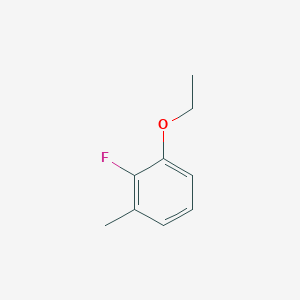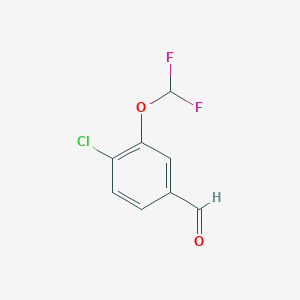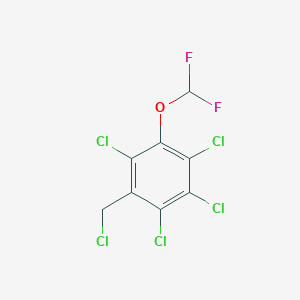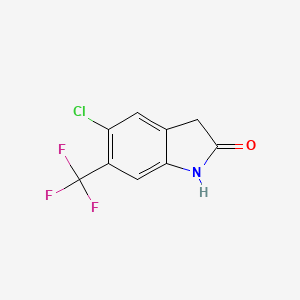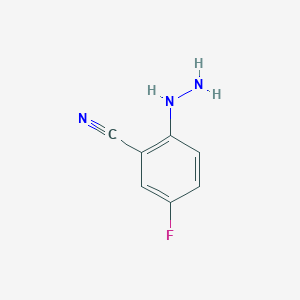![molecular formula C35H44N2S B6322264 Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] CAS No. 210347-52-7](/img/structure/B6322264.png)
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices . It has been used in the fabrication of field-effect transistors (FETs) and for the dispersion of single-walled carbon nanotubes (SWCNTs) .
Synthesis Analysis
The efficient fabrication of this polymer has been achieved using the electrostatic spray technique . The polymer ink was atomized at a considerably low voltage .Molecular Structure Analysis
The copolymer has a relatively simple backbone structure . The absorption and Raman spectroscopies indicated that the sorted single-walled carbon nanotubes (s-SWCNTs) had high purity .Chemical Reactions Analysis
The polymer has been used for the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs . The absorption and Raman spectroscopies indicated that the sorted s-SWCNTs had high purity .Physical And Chemical Properties Analysis
The polymer is solid and soluble in chloroform . It has a molecular weight (Mw) of over 20000 . It exhibits fluorescence with an excitation wavelength (λex) of 374 nm and an emission wavelength (λem) of 417 nm in chloroform .科学的研究の応用
Optoelectronic Applications
The copolymer has been extensively studied for its potential in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymer lasers. One study explores the electron and hole polarons in the copolymer, highlighting its distinct behavior in charge localization and mobility, which is crucial for optoelectronic applications (Bird et al., 2017). Another research demonstrated the use of this copolymer in electroluminescence from conjugated polymer electrospun nanofibers, showing potential for low-cost flexible nanodevice fabrication (Vohra et al., 2011).
Photovoltaic Devices
In the realm of solar energy, the copolymer has been utilized to enhance the performance of photovoltaic devices. Its application in interface passivation and electron transport improvement of polymer solar cells is notable, resulting in increased power conversion efficiency (PCE) (Li et al., 2017). This improvement is attributed to the copolymer's ability to facilitate charge transfer, demonstrating its potential in boosting the efficiency of organic solar cells.
Polymer Light-Emitting Diodes (PLEDs)
The copolymer's role in the development of PLEDs is significant, especially in the creation of devices with enhanced color tunability and stability. Research on color tunable hybrid AC powder electroluminescent devices incorporating the copolymer indicates its ability to tune emission color, achieving white light with desirable color coordinates (Zhang et al., 2016). Such studies underline the copolymer's versatility in color tuning and stability, essential for the next generation of PLEDs.
作用機序
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
将来の方向性
特性
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)
